2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid typically involves the protection of an amine group with a Boc group, followed by the introduction of the ethoxy group and the formation of the azetidine ring. Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection and ethyl iodide for ethoxy group introduction. The reaction conditions often involve basic environments, such as the use of sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, oxalyl chloride for mild deprotection, and various bases such as sodium hydroxide and DMAP for protection and substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, while substitution reactions can yield a variety of functionalized azetidine derivatives.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This compound can also participate in various chemical reactions, such as oxidation and substitution, through its functional groups.
Comparison with Similar Compounds
Similar compounds to 2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid include other Boc-protected amino acids and azetidine derivatives. These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity in synthetic processes. this compound is unique due to the presence of both an ethoxy group and an azetidine ring, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- Boc-protected amino acids
- Boc-protected azetidine derivatives
- Ethoxy-substituted azetidines
Properties
IUPAC Name |
2-[3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-12(6-9(14)15)7-13(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXCSJAIPUGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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